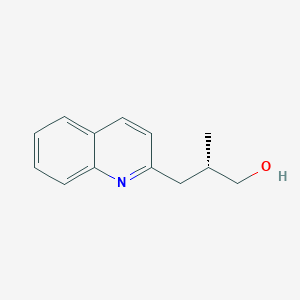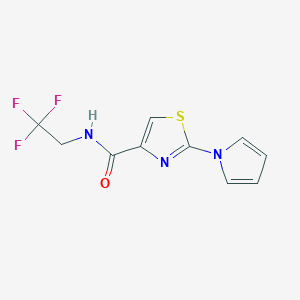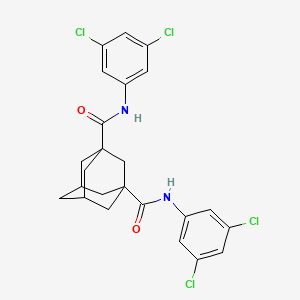
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "2-Methyl-3-(2-quinolinyl)propan-1-ol" and is commonly referred to as "MQP" in scientific literature.
作用機序
The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is not fully understood. However, studies have suggested that the compound interacts with metal ions and forms stable complexes that can catalyze various chemical reactions. The compound has also been shown to have an inhibitory effect on certain enzymes, which may contribute to its antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit any significant adverse effects on living organisms. The compound has been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to have antitumor activity against certain cancer cell lines. The compound has also been investigated for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
実験室実験の利点と制限
One of the major advantages of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is its versatility in various fields of scientific research. The compound can be easily synthesized in the laboratory and has a wide range of potential applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical research.
将来の方向性
There are several potential future directions for research on (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol. One area of research is the development of new metal complexes using this compound as a ligand for catalytic applications. Additionally, further investigation into the antimicrobial, antitumor, and anti-inflammatory properties of this compound may lead to the development of new therapeutic agents. Finally, the development of new synthetic methods for this compound may improve the yield and purity of the product, making it more accessible for scientific research.
合成法
The synthesis of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves a multistep process that starts with the reaction of 2-quinolinecarboxaldehyde with 2-methyl-1,3-propanediol in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to further reaction with a reducing agent such as lithium aluminum hydride to yield the final product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
科学的研究の応用
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is its use as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, this compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties.
特性
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQVDYGBKFVKI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B2876376.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)


![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)




![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
